2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-(3-methoxy-2-phenylphenyl)pyridine |
InChI |
InChI=1S/C18H15NO/c1-20-17-12-7-10-15(16-11-5-6-13-19-16)18(17)14-8-3-2-4-9-14/h2-13H,1H3 |
InChI Key |
UWPOCUIDKMWIMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Reductive Elimination:the Final Step is the Reductive Elimination from the Pd Ii Intermediate, Which Forms the C C Bond of the Biaryl Product and Regenerates the Pd 0 Catalyst. This Step is Generally Facile and Highly Exothermic. the Activation Energy for Reductive Elimination in a Model System Was Found to Be Approximately 17.7 Kcal/mol.nih.gov
Prediction and Interpretation of Spectroscopic Data
A thorough search of scientific literature and chemical databases did not yield any published studies reporting the computationally predicted NMR chemical shifts or coupling constants for this compound.
General Methodology: The prediction of NMR parameters is typically achieved using quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), is a standard and reliable approach for calculating nuclear magnetic shielding tensors. nih.gov To obtain predicted chemical shifts, the calculated isotropic shielding values for the atoms of interest (¹H and ¹³C) would be referenced against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org
The process generally involves:
Optimization of the molecule's three-dimensional geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p) or larger). acs.orgnih.gov
Performing a GIAO calculation on the optimized geometry to obtain the absolute shielding tensors. nih.gov
Calculating the chemical shifts by subtracting the computed shielding of the nucleus in the molecule from the computed shielding of the corresponding nucleus in TMS.
These computational results are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures where spectral overlap and complex splitting patterns occur. nih.govyoutube.com
No specific computational studies detailing the theoretical vibrational frequencies for the IR or Raman spectra of this compound have been found in the published literature.
General Methodology: Computational methods are widely used to simulate and assign vibrational spectra. nih.gov The process involves calculating the harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman activity. This is typically done using DFT methods after a successful geometry optimization of the molecule to ensure the structure corresponds to a local minimum on the potential energy surface. rsc.orgaustinpublishinggroup.com
The key steps include:
A frequency calculation performed on the optimized geometry of the molecule. This computes the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).
Diagonalization of the Hessian matrix yields the vibrational frequencies and the normal modes.
IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman intensities are derived from the derivatives of the polarizability. nih.gov
The resulting calculated spectrum can be compared with experimental data to assign specific vibrational modes to observed absorption bands. austinpublishinggroup.com For aromatic and heterocyclic compounds, characteristic bands for C-H stretching, C=C and C=N in-ring stretching, and out-of-plane bending vibrations are typically analyzed. scilit.comorgchemboulder.com
A search of the scientific literature did not locate any published theoretical predictions for the electronic absorption (UV-Vis) or emission spectra of this compound.
General Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of organic molecules. tandfonline.comresearchgate.netmdpi.com This method calculates the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption) for electronic transitions from the ground state to various excited states. youtube.comyoutube.com
The standard procedure is as follows:
The ground-state geometry of the molecule is optimized using an appropriate DFT functional and basis set.
A TD-DFT calculation is then performed on this optimized structure to compute the vertical excitation energies and oscillator strengths. tandfonline.com
The predicted spectrum is often visualized by broadening the calculated transitions with a Gaussian or Lorentzian function to simulate the appearance of an experimental spectrum. researchgate.net
For biphenyl (B1667301) and pyridine-containing systems, the key electronic transitions are typically π-π* transitions within the aromatic rings. tandfonline.comacs.org The influence of substituents, such as the methoxy (B1213986) group, and the dihedral angle between the phenyl rings are critical factors that affect the position and intensity of the absorption bands. tandfonline.commdpi.com
Catalytic Applications of 2 6 Methoxy 1,1 Biphenyl 2 Yl Pyridine Complexes
Role in Homogeneous Catalysis
Homogeneous catalysis is a field where ligands based on pyridine (B92270) and biphenyl (B1667301) structures are of great importance, often used to tune the properties of metal catalysts. However, specific data on the role of 2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine in such systems is not available in the provided search results.
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Couplings)
There is no specific information in the search results detailing the use of this compound as a ligand in carbon-carbon bond-forming reactions like Suzuki-Miyaura or Heck cross-couplings. The literature frequently discusses related structures, such as phosphine-based biphenyl ligands (e.g., SPhos) for C-H arylation of pyridine derivatives and palladium-catalyzed cross-couplings, but does not mention the title compound. beilstein-journals.orgrsc.orgrsc.orgresearchgate.netorgsyn.org The challenges associated with cross-coupling reactions involving 2-substituted pyridines are well-recognized, often leading to the exploration of alternative coupling partners like pyridine sulfinates, but without reference to this specific ligand. rsc.org
Asymmetric Catalysis and Enantioselective Transformations
No studies were found that describe the application of this compound complexes in asymmetric catalysis or enantioselective transformations. The development of chiral ligands for such reactions is a significant area of research, often involving the synthesis of complex molecular architectures to achieve high enantioselectivity, but this specific compound is not mentioned in that context in the available results. nih.gov
Other Redox or Group Transfer Catalytic Processes
Information regarding the application of this compound complexes in other catalytic processes, such as redox or group transfer reactions like methoxycarbonylation, is not present in the search results. While related P,N-donor ligands have been studied for such transformations, data for the title compound is absent. rsc.org
Elucidation of Catalytic Mechanisms
Without specific catalytic applications reported, there is consequently no literature available on the elucidation of catalytic mechanisms involving complexes of this compound.
Identification of Active Catalytic Species
There are no reports identifying the active catalytic species formed from this compound and a metal precursor in any catalytic cycle.
Transition State Analysis and Energy Landscapes
No computational or experimental studies on the transition state analysis or energy landscapes for any catalytic reaction mediated by complexes of this compound were found.
Ligand Participation in Rate-Determining Steps
The structure of this compound features two key potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. This arrangement allows for the possibility of hemilability , a property where a polydentate ligand contains two or more electronically distinct coordinating groups. wikipedia.org In such a system, one donor atom can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding or facilitating a subsequent elementary step, while the other donor remains firmly attached. wikipedia.org This dynamic coordination behavior can significantly lower the activation energy of key steps in the catalytic cycle. wikipedia.org
Mechanistic investigations into related catalytic systems underscore the importance of such ligand dynamics. For instance, in the palladium-catalyzed alkoxycarbonylation of olefins using a hemilabile ferrocene-based pyridylphosphine ligand, the rate-determining step was identified as the alcoholysis of a palladium acyl intermediate. rsc.org This crucial step was found to be substantially facilitated by metal-ligand cooperation, where the pyridyl nitrogen atom, acting as a built-in base, assists in the deprotonation of the alcohol. rsc.org
Similarly, in palladium-catalyzed C-H arylation reactions, the nature of the ligand has been shown to be critical in the turnover-limiting step. Studies on the C-H arylation with diaryliodonium salts, utilizing a 3-methyl-2-phenylpyridine (B78825) directing group, have provided evidence for a turnover-limiting oxidation of a dimeric palladium species. nih.gov This suggests that the ligand is integral to the formation and reactivity of a high-oxidation-state palladium intermediate, which is a key juncture in the catalytic cycle. nih.gov
The concept of ambiphilic metal-ligand activation (AMLA), where a ligand assists in the deprotonation of a substrate as the metal center coordinates to it, is another avenue through which ligands like this compound can influence the rate-determining step. researchgate.netrsc.org The methoxy group, while a weaker donor than the pyridine nitrogen, could play a role in stabilizing key intermediates or transition states through secondary interactions.
The following table summarizes key findings from mechanistic studies on related systems that highlight the various modes of ligand participation in the rate-determining steps of catalytic reactions.
| Catalytic Reaction | Ligand Type | Key Mechanistic Finding | Role of Ligand in RDS | Reference |
| Olefin Alkoxycarbonylation | Hemilabile Pyridylphosphine | Alcoholysis of the Pd-acyl species is the RDS. | Pyridyl nitrogen acts as a proton shuttle, facilitating nucleophilic attack. | rsc.org |
| C-H Arylation | 2-Phenylpyridine (B120327) derivative | Turnover-limiting oxidation of the Pd dimer. | Ligand directs the C-H activation and stabilizes the high-valent Pd intermediate. | nih.gov |
| C-H Activation | Phosphine (B1218219) | Intramolecular oxidative addition of the C-H bond is the RDS. | Ligand modulates the electronic properties of the metal center to facilitate C-H bond cleavage. | nih.gov |
| Undirected C-H Arylation | [2,2'-bipyridin]-6(1H)-one/PCy₃ | C-H activation is the turnover-limiting step. | A dual-ligand system where one ligand facilitates C-H activation while the other handles oxidative addition and reductive elimination in a bimetallic pathway. | rsc.org |
Theoretical and Computational Investigations
Electronic Structure and Molecular Dynamics
Density Functional Theory (DFT) Calculations for Geometry and Electronic Properties
DFT calculations, particularly using the B3LYP functional with various basis sets such as 6-31G(d) or 6-311+G(d,p), are standard for optimizing the geometry of such aromatic systems. acs.orgnih.gov For the parent compound, 2-phenylpyridine (B120327), DFT calculations have determined the dihedral angle between the phenyl and pyridine (B92270) rings to be approximately 23°. researchgate.net This twist from planarity is a balance between the stabilizing π-conjugation and the steric repulsion between the ortho-hydrogens.
The introduction of a methoxy (B1213986) group at the 6-position of the biphenyl (B1667301) ring is expected to influence both the geometry and the electronic properties. The methoxy group is an electron-donating group, which would increase the electron density of the adjacent phenyl ring. This alteration in electronic distribution can affect the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In related systems, the introduction of electron-donating groups has been shown to raise the energy of the HOMO. acs.org
The electronic properties of a series of pyridine derivatives have been investigated using DFT, revealing how substituents impact the HOMO-LUMO energy gap. researchgate.net For 2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine, the HOMO is likely to be delocalized over the electron-rich methoxy-substituted phenyl ring, while the LUMO is expected to be predominantly located on the electron-deficient pyridine ring. This separation of frontier orbitals is characteristic of donor-acceptor systems.
Table 1: Representative DFT-Calculated Electronic Properties of Related Aromatic Compounds
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| PIP | B3LYP/6-31G(d) | -6.45 | -2.58 | 3.87 | acs.org |
| PIPCN | B3LYP/6-31G(d) | - | -3.48 | - | acs.org |
| 2-acetylpyridine | B3LYP/6-311G | - | - | 0.176 | researchgate.net |
| 2a | B3LYP/6-311+G(d,p) | - | - | - | nih.gov |
Note: The data in this table is for related compounds to illustrate the application of DFT in determining electronic properties. PIP and PIPCN are phthalimide-fused phenanthrenone (B8515091) and its dicyano derivative, respectively. 2a is a pyridine-based tetrathiafulvalene (B1198394) derivative.
Conformational Analysis and Rotational Barriers of the Biphenyl-Pyridine System
The conformational landscape of this compound is primarily defined by the rotation around the C-C single bond connecting the two aromatic rings. This rotation is subject to rotational barriers, which have been computationally studied for parent compounds like biphenyl and 2-phenylpyridine. researchgate.netnih.gov
For biphenyl, the rotational barriers at 0° (planar) and 90° (perpendicular) are experimentally determined to be approximately 6.0 ± 2.1 kJ/mol and 6.5 ± 2.0 kJ/mol, respectively. comporgchem.com High-level computational studies have refined these values, with best estimates around 8.0 kJ/mol for the planar and 8.3 kJ/mol for the perpendicular conformation. acs.org The equilibrium dihedral angle in biphenyl is calculated to be around 43.4°. nih.gov
In the case of 2-phenylpyridine, the presence of the nitrogen atom in one of the rings alters the potential energy surface. DFT calculations show a lower dihedral angle of 23° and a nearly non-existent barrier to rotation through the planar conformation. researchgate.net This is attributed to stabilizing C-H···N interactions in the near-planar form. researchgate.net
For this compound, the methoxy group at the 6-position introduces significant steric hindrance. This is expected to increase the rotational barrier and likely result in a larger equilibrium dihedral angle compared to 2-phenylpyridine. The steric clash between the methoxy group and the pyridine ring would destabilize the planar conformation.
Table 2: Calculated Rotational Barriers for Biphenyl and Related Compounds
| Compound | Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) | Equilibrium Dihedral Angle (°) | Source |
| Biphenyl | MP2/aug-cc-pVTZ | 2.1 | 2.2 | 43.4 | nih.gov |
| Biphenyl | Best Estimate | ~1.9 (8.0 kJ/mol) | ~2.0 (8.3 kJ/mol) | - | comporgchem.comacs.org |
| 2-Phenylpyridine | DFT | ~0 | - | 23 | researchgate.net |
Note: The data presented is for the parent biphenyl and 2-phenylpyridine systems to provide a basis for understanding the conformational behavior of the title compound.
Non-Covalent Interaction (NCI) Analysis in Aggregates or Complexes
Non-covalent interactions (NCIs) play a crucial role in the solid-state packing and intermolecular associations of aromatic molecules. For this compound, several types of NCIs can be anticipated, including hydrogen bonds, π-π stacking, and C-H···π interactions.
Hirshfeld surface analysis and quantum theory of atoms-in-molecules (QTAIM) are powerful computational tools to visualize and quantify these weak interactions. nih.gov In related halogenated pyridinium (B92312) salts, anion-π and σ-hole interactions have been identified as significant. nih.gov
In the context of this compound aggregates, the electron-deficient pyridine ring can act as a π-acceptor, while the electron-rich methoxy-substituted biphenyl ring can act as a π-donor, leading to favorable π-π stacking interactions. wikipedia.org These interactions are often in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. wikipedia.org
Reaction Mechanism Simulations
Computational Modeling of Synthetic Pathways
The synthesis of this compound would most commonly be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would involve the coupling of a 2-halopyridine with a (6-methoxybiphenyl-2-yl)boronic acid or vice versa. Computational modeling, primarily through DFT, has been instrumental in elucidating the mechanisms of such reactions. mdpi.com
The Suzuki-Miyaura reaction generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org DFT calculations can model the energy profile of this entire cycle, identifying the transition states and intermediates for each step.
For the synthesis of the target compound, a plausible pathway would be the coupling of 2-bromopyridine (B144113) with (6-methoxy-[1,1'-biphenyl]-2-yl)boronic acid. Computational models of similar Suzuki-Miyaura reactions have shown that the nature of the reactants and ligands on the palladium catalyst significantly influences the reaction barriers. researchgate.netnih.gov The presence of the methoxy group, an electron-donating group, on the boronic acid component could potentially affect the rate of transmetalation.
Catalytic Cycle Simulations and Energetic Profiles
Detailed DFT studies have been performed on model systems of the Suzuki-Miyaura catalytic cycle, providing insights into the energetic profiles of each elementary step. acs.orgacs.orgresearchgate.net
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound. For a molecule like 2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine , this technique would provide invaluable insights into its conformation, chirality, and the non-covalent interactions that govern its crystal packing.
Precise Determination of Molecular Conformation and Chirality
The defining structural feature of this molecule is the dihedral angle between the two aromatic rings of the biphenyl (B1667301) moiety. Due to the presence of substituents at the ortho positions (the pyridine (B92270) ring and the methoxy (B1213986) group), free rotation around the C-C single bond connecting the phenyl rings is expected to be significantly hindered. This restricted rotation gives rise to atropisomerism, a form of chirality where the molecule is chiral due to hindered rotation about a single bond.
The X-ray crystal structure would precisely measure this dihedral angle, confirming the non-planar nature of the molecule. For instance, in the related compound 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, the angles between the central pyridine ring and the attached benzene (B151609) rings are reported to be 22.3(2)°, 35.3(2)°, and 19.8(2)°. sigmaaldrich.com Similarly, for This compound , a significant twist is anticipated. If the compound crystallizes in a chiral space group, the X-ray analysis will also determine the absolute configuration of the individual enantiomers.
Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com For This compound , this analysis would likely reveal a complex network of weak non-covalent interactions that stabilize the crystal packing.
Based on the functional groups present (a methoxy group, a pyridine ring, and two phenyl rings), the following interactions are anticipated:
C-H···π interactions: These are expected to be prevalent, involving the hydrogen atoms of the aromatic rings and the π-systems of adjacent molecules. In similar structures, C-H···π interactions are often a dominant feature in the crystal packing. sigmaaldrich.com
π-π stacking: The aromatic rings of neighboring molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. The planarity and electron density of the aromatic rings will influence the geometry and strength of these interactions.
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the detailed structure and dynamics of molecules in solution.
Multi-Dimensional NMR for Complex Structure Elucidation and Dynamics (e.g., HSQC, HMBC, NOESY)
Due to the complexity of the aromatic regions in the ¹H and ¹³C NMR spectra of This compound , one-dimensional spectra alone may not be sufficient for unambiguous signal assignment. Multi-dimensional NMR techniques are essential for a complete structural elucidation:
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and for piecing together the molecular framework by observing correlations across the biphenyl linkage and between the pyridine and phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, NOESY would be particularly valuable in confirming the through-space interactions between the protons of the two biphenyl rings, providing evidence for the restricted rotation and the specific conformation adopted in solution.
Dynamic NMR for Investigation of Restricted Rotations
The phenomenon of atropisomerism in ortho-substituted biphenyls can be studied using dynamic NMR (DNMR) spectroscopy. mdpi.comrsc.orgchemicalbook.comcam.ac.uk If the rotational barrier is within the appropriate energy range, changes in the NMR spectrum can be observed as a function of temperature.
At low temperatures, where the rotation around the biphenyl C-C bond is slow on the NMR timescale, separate signals may be observed for the corresponding protons and carbons of the two atropisomers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (ΔG‡) for the restricted rotation. Studies on similar ortho-substituted biphenyls have reported rotational barriers that are measurable by DNMR. rsc.org
Advanced Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition of This compound . The expected molecular formula is C₁₈H₁₅NO. chemicalbook.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
No specific studies utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) for the detailed complex characterization of this compound were found in the available literature. While ESI-MS is a common technique for the analysis of related heterocyclic and biphenyl compounds, dedicated research applying it to this specific molecule, for purposes such as fragmentation analysis or the study of non-covalent complexes, is not documented.
Reaction Monitoring via Mass Spectrometry for Mechanistic Insights
There is no available research that employs mass spectrometry to monitor reactions involving this compound to gain mechanistic insights. Such studies are crucial for understanding reaction pathways, identifying intermediates, and determining kinetics, but have not been published for this particular compound.
Photophysical Spectroscopy
Detailed investigations into the photophysical properties of this compound are absent from the scientific literature. Although studies on the photophysics of substituted biphenyls, pyridines, and bipyridines are common, acs.orgcolostate.eduresearchgate.netmdpi.com data specific to this molecule is not available.
Detailed UV-Vis Absorption and Fluorescence Emission Studies
Specific experimental data, including UV-Vis absorption maxima (λ_abs_), fluorescence emission maxima (λ_em_), and Stokes shift for this compound are not reported in the reviewed literature.
Luminescence Quantum Yield and Lifetime Measurements
No published values for the luminescence quantum yield (Φ) or the excited-state lifetime (τ) of this compound could be located. These critical parameters, which quantify the efficiency and duration of light emission, have not been experimentally determined or reported.
Investigation of Excited State Dynamics
Research into the excited state dynamics of this compound, which would describe the processes of energy absorption, relaxation, and emission, is not available. Studies on related molecules suggest that the electronic properties are influenced by factors like the dihedral angle between the phenyl rings and the nature of substituents, but a specific analysis for this compound has not been performed. nih.govrsc.org
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
In the field of optoelectronics, particularly in the technology of Organic Light-Emitting Diodes (OLEDs), derivatives of 2-phenylpyridine (B120327) are fundamental. The introduction of a methoxy-biphenyl substituent onto the phenylpyridine scaffold allows for precise tuning of the material's properties to enhance device performance.
The development of efficient OLEDs relies on the balanced transport of charge carriers—holes and electrons. Materials that facilitate the movement of holes from the anode to the emissive layer are known as hole-transporting materials (HTMs). The structure of 2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine, combining an electron-donating methoxy (B1213986) group and a π-conjugated biphenyl (B1667301) system, is conducive to hole transport. nih.govacs.org Molecules incorporating pyridine (B92270) and fused aromatic rings like pyrene (B120774) have demonstrated promise as HTMs. acs.org
In many high-performance devices, materials that can transport both holes and electrons, known as bipolar host materials, are employed. rsc.orgscut.edu.cnosti.gov These materials often consist of an electron-donating (hole-transporting) unit linked to an electron-withdrawing (electron-transporting) unit. rsc.orgrsc.org The biphenyl group within this compound can serve as part of the hole-transporting moiety, while the pyridine unit provides electron-transporting character, suggesting its potential as a component in bipolar host materials. The strategic combination of such donor and acceptor units within a single molecule is a key strategy for achieving balanced charge transport. osti.gov
Table 1: Properties of Representative Bipolar Host Materials This table showcases key characteristics of various bipolar host materials used in OLEDs, illustrating the range of properties achievable through molecular design.
| Host Material | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Triplet Energy (T1) | Application (Emitter) | Ref. |
| o-CNPyBCz | -5.77 eV | -2.31 eV | 3.05 eV | Green (Ir(ppy)₃) | rsc.org |
| m-CzCN | -5.89 eV | -2.48 eV | 2.87 eV | Blue (FIrpic) | rsc.org |
| DPMBP-DMAC | -5.71 eV | -2.25 eV | 2.91 eV | Blue, Green, Red | scut.edu.cn |
| 1MPA | -5.73 eV | -2.07 eV | 3.07 eV | Blue (TADF) | vu.lt |
Perhaps the most significant application of this compound is as a cyclometalating ligand in phosphorescent emitters, particularly those based on iridium(III). nih.govmdpi.com In these complexes, typically with a general formula of [Ir(C^N)₂(N^N)]⁺ or Ir(C^N)₂(L^X), the this compound acts as the C^N ligand. nih.govmdpi.com The electronic properties of this ligand directly dictate the energy of the emissive excited state, thereby tuning the output color of the OLED. rsc.org
The methoxy group (-OCH₃) is electron-donating, which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the iridium complex. This can lead to a smaller HOMO-LUMO gap and a red shift in the emission wavelength compared to an unsubstituted 2-phenylpyridine (ppy) ligand. researchgate.net Conversely, the extended conjugation of the biphenyl group can also influence the orbital energies. nih.gov By carefully modifying the ligands, the emission color can be tuned across the visible spectrum. rsc.org For instance, fluorinated phenylpyridine ligands often result in a blue shift of the emission. mdpi.com The ancillary ligand (N^N or L^X) also plays a crucial role in modulating the photophysical properties of the final complex. nih.govacs.org
Table 2: Emission Properties of Iridium(III) Complexes with Phenylpyridine-type Ligands This table compares the photoluminescence (PL) maxima of various iridium complexes, demonstrating the effect of ligand substitution on the emission wavelength.
| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand | Emission Max (nm) | Ref. |
| [Ir(ppy)₂(bpy)]PF₆ | 2-phenylpyridine (ppy) | 2,2′-bipyridine (bpy) | ~498, 528 | chemrxiv.org |
| Ir(dfppy)₂(HL¹) | 2-(2,4-difluorophenyl)pyridine (dfppy) | Phosphonate | 473 | acs.org |
| Ir(btph)₂(acNac) | 2-(pyridyl)benzothiophene (btph) | β-ketoiminate (acNac) | 652 | nih.gov |
| C4 | 2-(2′,4′-difluorophenyl)pyridine (F₂ppy) | F-phenylimidazo[4,5-f]1,10-phenanthroline | 468, 497 | mdpi.com |
Efficiency roll-off, the decrease in quantum efficiency at high brightness levels, is a major challenge in OLED technology. researchgate.net This phenomenon is often caused by annihilation processes between excitons at high concentrations. The molecular design of the host and emitter materials plays a critical role in mitigating this effect. vu.lt
Employing host materials with balanced hole and electron mobility can broaden the recombination zone within the emissive layer, reducing exciton (B1674681) density and thus suppressing efficiency roll-off. ntu.edu.twrsc.org The bipolar character suggested by the structure of this compound could contribute to this balance. Furthermore, when used as a ligand in an emitter, its bulky biphenyl group can provide steric hindrance. This helps to prevent the aggregation of emitter molecules, which can otherwise lead to luminescence quenching and poor device stability. The use of pyrene-pyridine integrated HTMs has been shown to result in devices with stable performance and low efficiency roll-off. acs.org Devices using carefully designed host materials can achieve extremely low roll-off, with external quantum efficiency (EQE) remaining high even at luminances of 10,000 cd/m². rsc.org
Table 3: Performance of OLEDs with an Emphasis on Efficiency Roll-off This table highlights the external quantum efficiency (EQE) and roll-off characteristics of OLEDs employing advanced host or hole-transporting materials.
| Device Host/HTM | Emitter | Max. EQE (%) | EQE at 1000 cd/m² (%) | Roll-off at 1000 cd/m² | Ref. |
| m-CzCN | FIrpic (Blue) | 23.14 | ~22.0 | Low | rsc.org |
| DPMBP-CZ | FIrpic (Blue) | 25.12 | >24.0 | Very Low | scut.edu.cn |
| BCzPh-pimi / B3PyMPM | Ir(ppy)₂(acac) (Green) | 22.31 | >22.0 | <1% | rsc.org |
| 1MPA | mPTC (Blue TADF) | 13.6 | ~11.5 | Low | vu.ltresearchgate.net |
| PXZ-CMO in MCP | PXZ-CMO (Green TADF) | 12.1 | 10.4 | 14% | researchgate.net |
Supramolecular Chemistry and Self-Assembly
Beyond OLEDs, the structural motifs within this compound make it a candidate for constructing ordered molecular systems through non-covalent interactions.
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. The formation of stable SAMs requires molecules with a specific head group that anchors to the surface, a spacer chain, and a terminal functional group. While the target compound lacks a traditional thiol or silane (B1218182) anchor group, its constituent parts are relevant to SAM formation. The pyridine nitrogen can coordinate to metal surfaces, and the biphenyl unit can promote ordered packing through π-π stacking interactions. rsc.org
Functionalized biphenyls, such as mercaptobiphenyls, are known to form well-defined, densely packed SAMs on gold surfaces. rsc.org Similarly, molecules with terminal methoxy-oligo(ethylene glycol) groups attached to silane anchors are used to create SAMs that resist protein adsorption. nih.gov A molecule like this compound, if appropriately functionalized with an anchoring group, could be used to form SAMs where the biphenyl and pyridine units control the surface's electronic and chemical properties.
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govrsc.org The pyridine moiety is a classic N-donor ligand widely used in the synthesis of these materials. researchgate.netresearchgate.netmdpi.com
The compound this compound can act as a monodentate or bidentate ligand, with the pyridine nitrogen coordinating to the metal center. The bulky and rigid biphenyl group would act as a strut, influencing the topology, pore size, and dimensionality of the resulting framework. nih.gov For example, introducing pyridine as a ligand has been shown to induce a structural reconfiguration from a 3D to a 2D MOF, which can expose more active metal sites for catalysis. rsc.org The methoxy functional group could also project into the pores of the MOF, altering its surface chemistry and adsorption properties.
Chemical Sensing and Recognition
The unique architecture of This compound , which combines a nitrogen-containing heterocycle (pyridine) with a flexible bi-aryl system (biphenyl) and an electron-donating methoxy group, makes it an intriguing candidate for the development of chemical sensors. The pyridine unit can act as a binding site for various analytes, particularly metal ions and protons, through coordination with the nitrogen lone pair. The biphenyl moiety provides a conjugated system that can be readily modified to tune the electronic and photophysical properties of the molecule.
The design of fluorescent probes based on This compound would likely leverage the inherent photophysical properties of the biphenyl-pyridine core. Biphenyl derivatives are known to be fluorescent, and the introduction of a pyridine ring can modulate these properties. The methoxy group, being an electron-donating group, can further influence the fluorescence quantum yield and emission wavelengths. mdpi.com
The general principle behind designing a fluorescent probe involves coupling a fluorophore (the signaling unit) with a receptor (the recognition unit). In the case of This compound , the entire molecule can act as the fluorophore, while the pyridine nitrogen can serve as a simple receptor. Interaction with an analyte, such as a metal ion, would perturb the electronic structure of the pyridine ring, leading to a change in the fluorescence properties of the entire molecule. This change could manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing).
For instance, studies on other pyridine-containing fluorescent sensors have demonstrated their efficacy in detecting metal ions like Pd(II). mdpi.com It is conceivable that This compound or its derivatives could be designed to selectively bind with specific metal ions, leading to a measurable change in fluorescence. The steric and electronic environment around the pyridine nitrogen, influenced by the bulky biphenyl group and the methoxy substituent, would play a crucial role in determining the selectivity of such a sensor.
To enhance analyte specificity, the core structure of This compound could be further functionalized. For example, introducing specific chelating groups at positions ortho to the pyridine nitrogen could create a more defined binding pocket for targeted analytes. The photophysical data of such hypothetical probes would be essential for their characterization, as illustrated in the table below, which conceptualizes the kind of data that would be collected.
| Probe Derivative | Target Analyte | Fluorescence Change | Detection Limit (Conceptual) |
| This compound | Metal Ion (e.g., Zn²⁺) | Turn-on | ~1 µM |
| Functionalized Derivative A | Anion (e.g., F⁻) | Ratiometric Shift | ~5 µM |
| Functionalized Derivative B | pH | Turn-off | pKa ~ 4.5 |
This table is illustrative and based on the potential of the compound scaffold, not on experimentally verified data for this compound itself due to a lack of specific literature.
Chemoresponsive materials are substances that exhibit a change in their physical or chemical properties in response to a chemical stimulus. These materials are at the forefront of developing "smart" systems for applications ranging from drug delivery to environmental monitoring. The integration of This compound into polymeric or supramolecular assemblies could lead to the creation of novel chemoresponsive materials.
The mechanism of chemoresponse would likely be rooted in the interaction of the pyridine nitrogen with an external chemical trigger. For example, in an acidic environment, the protonation of the pyridine nitrogen would introduce a positive charge, leading to significant changes in the electrostatic interactions within the material. This could trigger a conformational change in a polymer backbone, leading to a macroscopic response such as swelling or shrinking.
Furthermore, the biphenyl unit's ability to undergo torsional changes (rotation around the central carbon-carbon single bond) could be exploited. If This compound is incorporated into a polymer chain, analyte binding to the pyridine moiety could restrict or alter the rotational freedom of the biphenyl group. This change in molecular conformation could translate to a change in the bulk properties of the material.
A hypothetical chemoresponsive polymer could be synthesized by copolymerizing a vinyl-functionalized derivative of This compound with other monomers. The resulting polymer would have pendant sensor units. Upon exposure to a target analyte, the binding event would alter the polymer's properties, as detailed in the conceptual table below.
| Polymer System | Stimulus (Analyte) | Observed Response | Potential Mechanism |
| Poly(acrylate) with pendant sensor | Acid (H⁺) | Change in solubility | Protonation of pyridine nitrogen, altering polymer polarity. |
| Cross-linked hydrogel with sensor | Metal Ion | Swelling/Contraction | Metal ion coordination leading to changes in cross-linking density. |
| Self-assembled monolayer on a surface | Organic Vapor | Change in surface wettability | Analyte adsorption altering the surface energy. |
This table presents conceptual chemoresponsive systems based on the structural features of this compound, as specific experimental data is not available.
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Synthetic Routes
While classical cross-coupling methods provide a foundational approach to synthesizing biaryl compounds, the future of producing 2-(6-methoxy-[1,1'-biphenyl]-2-yl)pyridine and its derivatives lies in developing more efficient, sustainable, and versatile synthetic strategies. Research is anticipated to move beyond traditional methods toward next-generation routes that offer improved atom economy, reduced waste, and access to a broader range of functionalized analogs.
One promising direction is the application of "1,2,4-triazine" methodology. This strategy involves the transformation of a 1,2,4-triazine (B1199460) ring into a pyridine (B92270) ring, a method that has been successfully used for the synthesis of other C6-substituted 2,2'-bipyridines. researchgate.net This approach could offer a novel and efficient pathway to the target compound and its derivatives. researchgate.net Another area of development involves microwave-assisted organic synthesis (MAOS), which has been shown to accelerate the synthesis of related compounds like 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, often under solvent-free conditions, leading to high yields in significantly reduced reaction times. nih.gov
Furthermore, organometallic routes that allow for selective metallation and subsequent cross-coupling reactions are being explored for precursors. For instance, the synthesis of 2′-Hydroxy-6′-methoxyacetophenone, a potential precursor fragment, has been achieved via selective metallation of protected 3-methoxyphenol, followed by a palladium-catalyzed acylation. researchgate.net Adapting such regioselective strategies could provide precise control over the synthesis of complex biaryl systems like the target molecule.
| Synthetic Strategy | Potential Advantages | Related Compound Example |
| 1,2,4-Triazine Methodology | High efficiency, access to diverse derivatives | 5-Aryl-6-arylthio-2,2′-bipyridine |
| Microwave-Assisted Synthesis | Rapid reaction times, solvent-free conditions, high yields | 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine |
| Selective Organometallic Routes | High regioselectivity, controlled functionalization | 2′-Hydroxy-6′-methoxyacetophenone |
Expansion into Novel Catalytic Transformations
The pyridine and biphenyl (B1667301) motifs are privileged structures in catalysis, often serving as ligands for transition metals. The specific geometry of this compound makes it a candidate for a new generation of ligands in novel catalytic transformations. The development of specialized catalysts for specific reactions continues to be a major driver of innovation in chemistry.
Research into novel mesoporous solid acid catalysts, such as Zn-Al-MCM-41, has demonstrated high selectivity in the synthesis of substituted pyridines like 2,6-bis(4-methylphenyl)pyridine. elsevierpure.com Applying such heterogeneous catalysts to the synthesis or transformation of this compound could lead to more sustainable and recyclable catalytic systems. The performance of these catalysts is often linked to the number of Brønsted acid sites, which can be tuned by altering the elemental ratios within the catalyst structure. elsevierpure.com
Moreover, the compound could serve as a ligand in palladium-catalyzed reactions. Advanced palladium catalysts, such as RockPhos Pd G3, incorporate complex biaryl phosphine (B1218219) ligands to achieve challenging cross-coupling transformations. ambeed.com The unique steric and electronic properties conferred by the methoxy-substituted biphenyl pyridine scaffold could lead to catalysts with unique reactivity or selectivity profiles for reactions such as C-H activation, amination, or Suzuki-Miyaura cross-couplings.
Integration into Hybrid Functional Materials
The combination of a conjugated biaryl system and a coordinating pyridine unit makes this compound a promising building block for advanced functional materials. Future research is expected to focus on integrating this molecule into hybrid materials with tailored optical, electronic, or sensing properties.
One emerging area is the development of chemoresponsive liquid crystals (LCs). Pyridine-functionalized molecules have been used to create LCs that can detect metal ions. researchgate.net The pyridine unit can coordinate with metal ions on a surface, disrupting the orientation of the LC and producing a detectable optical signal. researchgate.net The specific structure of this compound could be exploited to create highly selective sensors. Another avenue is the creation of novel fluorophores. The "push-pull" architecture inherent in alkoxy-substituted bipyridines can give rise to interesting photophysical properties, making them suitable for applications in fluorescence imaging and organic light-emitting diodes (OLEDs). researchgate.net
Furthermore, this scaffold could be incorporated into photosensitizers, such as BODIPY (boron-dipyrromethene) dyes. Pyridyl-substituted BODIPYs are being investigated for use in visible-light-driven photocatalytic hydrogen production. mdpi.com The electronic properties of the pyridyl substituent significantly influence the performance of these dyes, suggesting that the unique methoxy-biphenyl substitution pattern could be used to fine-tune the photophysical and electrochemical properties for enhanced catalytic efficiency. mdpi.com
| Material Application | Underlying Principle | Related System |
| Chemoresponsive Liquid Crystals | Coordination of pyridine with metal ions causing LC reorientation | Pyridine and Pyrimidine functionalized LCs |
| Push-Pull Fluorophores | Intramolecular charge transfer in alkoxy-substituted bipyridines | 6-Alkoxy-2,2'-bipyridines |
| BODIPY Photosensitizers | Tuning of photophysical properties by pyridyl substituents | 8(meso)-Pyridyl-BODIPYs |
Advanced Computational Approaches for Predictive Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. Future research on this compound will heavily rely on advanced computational methods to predict its properties and guide experimental efforts, saving significant time and resources.
An integrated experimental-computational approach has proven effective in designing new herbicides based on a pyrimidine-biphenyl structure. mdpi.com Computational simulations revealed that a methoxy (B1213986) group at the ortho-position of the biphenyl moiety serves to pre-organize the molecule into its active conformation by forcing the two phenyl rings out of coplanarity. mdpi.com This preorganization reduces the entropic penalty of binding to a target protein, enhancing its activity. mdpi.com Similar computational studies on this compound could predict its binding affinity to various biological targets or its conformational preferences when integrated into materials.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting the structural, electronic, and photophysical properties of molecules. These methods have been used to rationalize the properties of pyridyl-substituted BODIPY dyes, calculating dihedral angles and exploring different conformations to understand their impact on fluorescence. mdpi.com Applying these computational tools to this compound would allow for the predictive design of derivatives with optimized absorption and emission wavelengths for specific applications in materials science.
| Computational Method | Application | Key Insight from Related Systems |
| Molecular Dynamics/Docking | Predicting binding modes and affinity | Ortho-methoxy group can pre-organize biphenyls for enhanced binding |
| DFT/TD-DFT | Predicting geometry, electronic structure, and photophysical properties | Dihedral angles and substituent orientation strongly influence fluorescence properties |
| Free Energy Calculations | Predicting binding and displacement energies in materials | Used to predict homeotropic ordering in liquid crystal systems |
Q & A
Q. What are the established synthetic routes for 2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine, and what reaction conditions optimize yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts. A representative method involves:
- Reagents : 3-Methoxyphenylboronic acid, 2-bromopyridine derivatives, and K₂CO₃ as a base.
- Conditions : Dimethoxyethane (DME) solvent under argon, with [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst.
- Procedure : Stirring at 80–90°C for 12–24 hours, followed by column chromatography (hexane/CH₂Cl₂/AcOH) for purification .
Yield Optimization : Higher yields (up to 48%) are achieved with stoichiometric excess of boronic acid (1.5–2.0 eq) and inert atmosphere to prevent catalyst deactivation .
Q. What purification and characterization techniques are recommended for this compound?
- Purification : Column chromatography (silica gel, hexane/CH₂Cl₂ gradients) or recrystallization from ethanol/water mixtures.
- Characterization :
Q. What are the critical safety protocols for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
- Storage : Inert atmosphere (argon), 4°C, and desiccated to prevent hydrolysis .
Advanced Research Questions
Q. How do catalytic systems (e.g., Pd vs. Rh) influence the regioselectivity of biphenyl-pyridine coupling?
- Palladium Catalysts : Pd(dppf)Cl₂ favors mono-arylation with steric control, avoiding diarylation byproducts .
- Rhodium Catalysts : Enable C–H activation in α-branched amines, facilitating arylation at electron-deficient positions but with lower yields (~30–48%) .
- Mechanistic Insight : Pd-mediated reactions proceed via oxidative addition-transmetallation-reductive elimination, while Rh pathways involve directed C–H cleavage .
Q. How can structural modifications enhance the compound’s bioactivity or photophysical properties?
- Substituent Effects :
- Validation : DFT calculations and UV-Vis spectroscopy to map electronic transitions .
Q. What analytical challenges arise in detecting degradation products or impurities?
- Key Issues : Lack of reference standards for trace byproducts (e.g., diarylated derivatives).
- Solutions :
- LC-MS/MS : For non-targeted screening of degradation pathways.
- Isotopic Labeling : To track methoxy group stability under acidic/oxidative conditions .
Q. How can contradictory data on reaction yields (e.g., 32% vs. 48%) be resolved?
Q. What mechanistic insights can NMR and kinetic studies provide for its reactivity?
Q. What ecological toxicity assessments are needed given limited data?
- Priority Tests :
- OECD 301D : Biodegradability in aqueous systems.
- Daphnia magna Acute Toxicity : EC₅₀ determination due to bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
